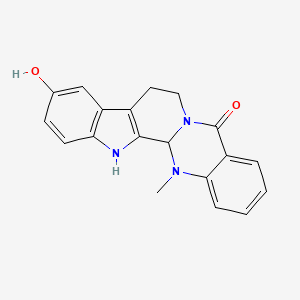

Hydroxy evodiamine

Description

Historical Perspectives on Isolation and Early Research of Evodiamine (B1670323) Alkaloids

The fruit of Evodia rutaecarpa, known in Traditional Chinese Medicine as "Wu-Chu-Yu," has a history of use spanning over 2,000 years for a variety of ailments. lupinepublishers.comresearchgate.netwhiterabbitinstituteofhealing.com It was over a century ago that a Japanese researcher, Kashiwaki Asahina, first isolated the quinolone alkaloid evodiamine from this traditional herb. whiterabbitinstituteofhealing.comfrontiersin.org This marked a significant step in understanding the chemical constituents of this plant.

Early research primarily focused on the major alkaloids present in the fruit, namely evodiamine and rutaecarpine (B1680285). researchgate.net These compounds were identified as the main active principles of the plant. lupinepublishers.com Scientific investigations into these alkaloids have revealed a range of biological activities. frontiersin.org The initial isolation and subsequent studies of these evodiamine alkaloids laid the groundwork for the discovery and investigation of related compounds, including hydroxy evodiamine.

Taxonomic and Botanical Origins of Evodia rutaecarpa Species in Relation to Natural Product Research

Evodia rutaecarpa (Juss.) Benth, also known by its synonym Tetradium ruticarpum (A. Juss.) T.G. Hartley, belongs to the Rutaceae family. nih.govresearchgate.netwikipedia.org This species, along with its varieties officinalis and bodinieri, are the sources of the medicinal fruit known as Euodiae Fructus. nih.gov

Botanical Description: Evodia rutaecarpa is a deciduous tree or shrub that can grow up to 10 meters in height. nih.govglobinmed.com It features long, shiny, opposite odd-pinnate leaves and produces clusters of small white or reddish-brown flowers. whiterabbitinstituteofhealing.comnih.govglobinmed.com The plant bears fruit that is a purplish-red, follicle-like structure with prominent oil glands on the surface. nih.gov Each fruit contains a single, shiny black seed. nih.gov The flowering period is from June to August, with fruits maturing between August and November. nih.gov

Geographical Distribution: Native to northern regions of China and Korea, Evodia rutaecarpa is now cultivated globally. wikipedia.orgglobinmed.comnih.gov It thrives in mountainous areas, along roadsides, or in sparse forests, primarily in the southern regions of China, as well as in Japan, Korea, Bhutan, northeast India, Myanmar, and Nepal. nih.gov

The chemical complexity of Evodia rutaecarpa, which contains alkaloids, volatile oils, flavonoids, and other compounds, makes it a significant subject in natural product research. nih.gov The fruits are known to contain evodiamine, rutaecarpine, and hydroxyevodiamine, among other constituents. ncats.io

Taxonomic Classification of Evodia rutaecarpa

| Kingdom | Phylum | Class | Order | Family | Genus | Species |

|---|

Significance of this compound as a Natural Product Scaffold in Academic Inquiry

This compound, a derivative of evodiamine, has emerged as a compound of interest in medicinal chemistry and drug discovery. acs.orgnih.gov Its chemical structure serves as a "scaffold," a foundational molecular framework that can be modified to create a diverse range of new compounds with potentially enhanced biological activities. acs.org

Research has shown that introducing a hydroxyl group at the 10-position of the evodiamine structure can be important for its activity. acs.org This modification provides a point for further chemical synthesis, allowing researchers to design and create novel derivatives. nih.gov The exploration of evodiamine-inspired scaffolds has led to the discovery of new molecules with potent antitumor activities in laboratory settings. acs.orgacs.org

The study of this compound and its derivatives is part of a broader strategy in natural product-based drug discovery. acs.org By systematically modifying the natural scaffold, scientists aim to understand structure-activity relationships (SAR), which dictate how the molecule's shape and chemical properties relate to its biological effects. acs.org This knowledge is crucial for designing new therapeutic agents. For instance, novel fluorescent probes based on 10-hydroxyevodiamine have been designed to investigate its mechanisms of action within cells. nih.gov

Structure

3D Structure

Properties

CAS No. |

1238-43-3 |

|---|---|

Molecular Formula |

C19H17N3O2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(1S)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one |

InChI |

InChI=1S/C19H17N3O2/c1-21-16-5-3-2-4-13(16)19(24)22-9-8-12-14-10-11(23)6-7-15(14)20-17(12)18(21)22/h2-7,10,18,20,23H,8-9H2,1H3/t18-/m0/s1 |

InChI Key |

XYSMNZWLVJYABK-SFHVURJKSA-N |

SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

Isomeric SMILES |

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

Canonical SMILES |

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=C(N3)C=CC(=C5)O |

Origin of Product |

United States |

Biosynthetic Pathways and Chemical Synthesis Methodologies

Elucidation of Natural Biosynthetic Routes to Evodiamine (B1670323) and its Hydroxylated Metabolites

The natural production of evodiamine and its subsequent hydroxylation is a multi-step process involving specific precursors and enzymatic catalysis.

The biosynthesis of the core evodiamine structure originates from two primary precursors: tryptophan and anthranilic acid. unigoa.ac.in Tryptophan undergoes transformation to form an intermediate, dihydronorharman, utilizing a C1-unit from sources like formate. unigoa.ac.in

The hydroxylation of the parent evodiamine molecule is a metabolic process. In vitro studies using human and rat liver microsomes have shown that evodiamine is metabolized into four distinct mono-hydroxylated metabolites and one N-demethylated metabolite. researchgate.net This transformation is catalyzed by specific cytochrome P450 (CYP) enzymes. The primary isoforms responsible for this hydroxylation in human liver microsomes are CYP3A4, CYP2C9, and CYP1A2. researchgate.net

Table 1: Key Enzymatic Transformations in Evodiamine Metabolism

| Parent Compound | Transformation | Resulting Metabolite | Key Enzymes Involved |

|---|---|---|---|

| Evodiamine | Mono-hydroxylation | Mono-hydroxylated evodiamine | CYP3A4, CYP2C9, CYP1A2 |

The identification of biosynthetic gene clusters (BGCs) is fundamental to understanding and manipulating the production of natural compounds. BGCs are discrete sets of genes in an organism's genome that encode the necessary enzymes and proteins for the synthesis of a specific secondary metabolite. While the investigation of gene clusters for various indole (B1671886) alkaloids is an active area of research, mdpi.com specific and detailed analysis of the complete gene cluster responsible for evodiamine biosynthesis in its natural plant source, Evodia rutaecarpa, is not extensively detailed in publicly available research.

Total Synthesis Approaches to Evodiamine and its Analogues

The chemical synthesis of evodiamine and its analogues, including hydroxylated versions, has been a subject of significant research, leading to various efficient strategies. nih.govrsc.orgresearchgate.netnih.gov

The total synthesis of evodiamine is often approached through a convergent strategy, which involves the preparation of two key heterocyclic intermediates that are then combined. Retrosynthetic analysis breaks down the complex pentacyclic structure of evodiamine into these more manageable precursors.

A common disconnection strategy involves breaking the bonds that form the central quinazolinone ring. This leads to two primary building blocks: a β-carboline derivative (representing the A, B, and C rings) and an anthranilic acid derivative (representing the D and E rings).

Key Synthetic Intermediates:

3,4-dihydro-β-carboline: This tryptamine-derived component forms the core indole structure of evodiamine. unigoa.ac.in

N-methylisatoic anhydride (B1165640) or N-methyl anthranilic acid: This serves as the precursor for the quinazolinone portion of the final molecule. unigoa.ac.in

The synthesis proceeds by the condensation of these two intermediates. unigoa.ac.in For instance, N-methylanthranilic acid can be treated with thionyl chloride to form an unstable sulfinamide anhydride, which then reacts with 3,4-dihydro-β-carboline to yield evodiamine. unigoa.ac.in More modern approaches have developed one-pot, three-component reactions that can construct the entire quinazolinocarboline backbone in a single step through continuous biscyclization. nih.govfigshare.com

Evodiamine possesses a chiral center at the C13b position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-(-)-evodiamine and (S)-(+)-evodiamine. rhhz.netnih.gov The development of stereoselective synthesis methods is crucial as different enantiomers can exhibit distinct biological activities. rhhz.netnih.gov

Asymmetric total synthesis has been successfully employed to produce specific enantiomers of evodiamine and its derivatives. rhhz.netcrossref.org One approach involves the synthesis of key chiral β-carboline intermediates, which are then reacted with an anthranilic acid derivative to yield the target enantiomerically pure evodiamine analogue. rhhz.net Additionally, chemical resolution has been used to separate the enantiomers from a racemic mixture in large quantities, achieving high optical purity. nih.gov These methods allow for the specific investigation of each isomer's properties. For example, studies have shown that (S)-isomers of some evodiamine derivatives are generally more potent as antitumor agents than the corresponding (R)-isomers. rhhz.net

Semi-synthetic Derivatization for Structure-Activity Relationship Studies

Semi-synthetic modification of the evodiamine scaffold is a powerful tool for exploring structure-activity relationships (SAR) and optimizing biological activity. Introducing hydroxyl (-OH) groups at various positions is a common strategy to enhance properties such as antitumor efficacy. nih.govnih.gov

Research has shown that the introduction of hydrophilic groups, such as hydroxyl or amino groups, at the C3 and C10 positions can significantly enhance antitumor activity. rhhz.net Specifically, 10-hydroxyl evodiamine has been identified as a derivative with promising in vivo antitumor effects and lower toxicity. rhhz.net

A library of novel evodiamine derivatives has been synthesized by modifying various parts of the molecule, including the A, D, and E rings, as well as the C5 and N-14 positions. nih.gov In one study, two novel hydroxy derivatives were synthesized by modifying the 2-position of evodiamine, a previously unexplored site. One of these derivatives, compound 8b, demonstrated significantly lower IC50 values against three different tumor cell lines (H460, A549, and Eca109) compared to the parent evodiamine molecule.

Table 2: Cytotoxicity of a 2-Hydroxy Evodiamine Derivative (Compound 8b)

| Cell Line | IC50 Value (μM) |

|---|---|

| H460 | 6.69 |

| A549 | 20.02 |

These SAR studies are critical for the rational design of new analogues with improved therapeutic profiles. The findings consistently suggest that strategic placement of hydroxyl groups on the evodiamine framework is a viable approach to enhance its biological potency.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3,4-dihydro-β-carboline |

| 10-hydroxyl evodiamine |

| Anthranilic acid |

| Dihydronorharman |

| Evodiamine |

| Formate |

| Hydroxy evodiamine |

| N-demethylated evodiamine |

| N-methyl anthranilic acid |

| N-methylisatoic anhydride |

| Thionyl chloride |

| Tryptophan |

| (R)-(-)-evodiamine |

Investigation of Pharmacological Activities and Underlying Mechanisms in Preclinical Models

Research on Anti-inflammatory Mechanisms

Preclinical research, encompassing both in vitro and in vivo models, has explored the anti-inflammatory potential of hydroxy evodiamine (B1670323) and its parent compound, evodiamine. These studies suggest that its effects are mediated through the modulation of various inflammatory pathways and molecules. caringsunshine.com

Modulation of Pro-inflammatory Mediators and Cytokines

Evodiamine has been shown to decrease the production of several key pro-inflammatory mediators. In mouse models of osteoarthritis, it reduced the levels of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.gov Similarly, in a non-alcoholic steatohepatitis (NASH) rat model, evodiamine administration significantly lowered the hepatic levels of IL-1β, IL-6, and TNF-α. tandfonline.com In lipopolysaccharide (LPS)-induced mastitis, evodiamine downregulated the levels of IL-1β, TNF-α, and inducible nitric oxide synthase (iNOS). researchgate.net It also inhibited the secretion of PGE2 and affected macrophage migration by targeting cyclooxygenase-2 (COX-2). nih.gov

Inhibition of Signaling Pathways (e.g., NF-κB, MAPK, HMGB1/TLR-4)

A significant aspect of evodiamine's anti-inflammatory action is its ability to inhibit key signaling pathways. The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, is a primary target. Evodiamine has been found to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines. caringsunshine.comnih.gov It also interferes with the mitogen-activated protein kinase (MAPK) signaling pathway. caringsunshine.com

Furthermore, evodiamine has been shown to modulate the high mobility group box 1 (HMGB1)/Toll-like receptor 4 (TLR-4)/NF-κB signaling pathway. In asthmatic rats, evodiamine treatment led to decreased levels of TLR-4, MyD88, NF-κB, and HMGB1 mRNA in lung tissue, suggesting its role in mitigating airway inflammation and remodeling through this pathway. nih.govnih.gov The HMGB1/TLR4/NF-κB signaling pathway is a known player in the pathogenesis of multiple sclerosis and its animal models. nih.gov

In vitro Cellular Models of Inflammation

In vitro studies using various cell models have provided further insights into the anti-inflammatory mechanisms of evodiamine. In LPS-stimulated mouse chondrocytes, evodiamine decreased the generation of NO, IL-6, TNF-α, and PGE2. researchgate.net In LPS-induced mouse mammary epithelial cells, it alleviated the expression of pro-inflammatory mediators like IL-1β, TNF-α, COX-2, and iNOS. researchgate.net In LPS-induced RAW 264.7 macrophages, evodiamine and its analogue rutaecarpine (B1680285) significantly inhibited PGE2 production and suppressed COX-2 expression via NF-κB inhibition. frontiersin.org Studies on human umbilical vein endothelial cells (HUVECs) also demonstrated evodiamine's ability to inhibit inflammatory responses. aging-us.com

In vivo Animal Models of Inflammatory Conditions (e.g., asthmatic rats, osteoarthritis in mice)

The anti-inflammatory effects of evodiamine have been validated in several in vivo animal models. In a mouse model of osteoarthritis, evodiamine treatment was effective in reducing inflammatory markers and inhibiting cartilage degeneration. nih.gov In asthmatic rats, evodiamine reduced serum and bronchoalveolar lavage fluid cytokine levels, decreased IgE and interferon-gamma (IFN-γ) levels, and lessened inflammatory cell infiltration in the lung tissue. nih.govnih.gov It also reduced the thickness of the smooth muscle layer and airway wall in the small bronchioles of these rats. nih.gov

Elucidation of Anticancer Properties

Hydroxy evodiamine and its parent compound, evodiamine, have demonstrated significant anticancer activities in a range of preclinical studies. nih.govcaringsunshine.com These effects are attributed to the modulation of multiple cellular processes, including the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. nih.govcaringsunshine.commdpi.comdovepress.comnih.govspandidos-publications.comnih.govacs.org

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which evodiamine exerts its anticancer effects is the induction of apoptosis and cell cycle arrest in various cancer cell lines. caringsunshine.commdpi.comdovepress.comnih.govspandidos-publications.comacs.org

Cell Cycle Arrest: Evodiamine has been shown to arrest the cell cycle at different phases, depending on the cancer cell type. In human small-cell lung cancer (SCLC) cells (NCI-H446 and NCI-H1688), evodiamine induced G2/M phase arrest. plos.orgresearchgate.net Similarly, in human gastric adenocarcinoma SGC-7901 and breast cancer NCI/ADR-RES cells, it caused a dose-dependent G2/M phase arrest. nih.gov In colon cancer LoVo cells, evodiamine induced S-phase arrest by downregulating the protein expression of cyclin A and Cdc25C. spandidos-publications.comnih.gov In breast cancer MCF-7 cells, it led to G0/G1 phase arrest. mdpi.com

Induction of Apoptosis: Evodiamine triggers apoptosis through both intrinsic (mitochondria-dependent) and extrinsic pathways. mdpi.com In SCLC cells, it induced apoptosis by up-regulating caspase-12 and cytochrome C, and increasing the Bax/Bcl-2 mRNA ratio. plos.orgresearchgate.net In human breast cancer MDA-MB-231 cells, evodiamine upregulated apoptosis by activating p38 MAPK. mdpi.com It also induced apoptosis in prostate cancer cells (PC-3 and DU145) by downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov Furthermore, in human leukemia cells, evodiamine-induced apoptosis was associated with an increased Bax/Bcl-2 ratio and caspase-3 activity. nih.gov

Table 1: Effects of Evodiamine on Cell Cycle and Apoptosis in Different Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

| Cancer Type | Cell Line(s) | Effect on Cell Cycle | Key Apoptotic Mechanisms |

|---|---|---|---|

| Small-Cell Lung Cancer | NCI-H446, NCI-H1688 | G2/M Arrest | Upregulation of caspase-12 and cytochrome C; Increased Bax/Bcl-2 ratio |

| Breast Cancer | MDA-MB-231 | - | Activation of p38 MAPK |

| Breast Cancer | MCF-7 | G0/G1 Arrest | - |

| Colon Cancer | LoVo | S-Phase Arrest | Downregulation of cyclin A and Cdc25C |

| Prostate Cancer | PC-3, DU145 | Sub-G1 Accumulation | Downregulation of Bcl-2 and Bcl-xL |

| Leukemia | CCRF-CEM | Mitotic Arrest | Increased Bax/Bcl-2 ratio; Increased caspase-3 activity |

| Gastric Cancer | SGC-7901 | G2/M Arrest | - |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 10-hydroxy-14-methyl-8,13,13b,14-tetrahydroindolo[2′,3′:3,4]pyrido[2,1-b]quinazolin-5(7H)-one |

| 10-hydroxyevodiamine |

| 10-hydroxyevodiamine-glucuronide |

| 18-hydroxy-evodiamine-glucuronide |

| 18-hydroxyevodiamine |

| 3-amino-10-hydroxyl evodiamine |

| 3-chloro-10-hydroxyl thio-evodiamine |

| Al(OH)3 |

| Bax |

| Bcl-2 |

| Bcl-xL |

| berberine (B55584) |

| camptothecin |

| capsaicin |

| Caspase-12 |

| Caspase-3 |

| Cdc25C |

| Cyclin A |

| Cyclin D1 |

| Cyclooxygenase-2 (COX-2) |

| Cytochrome C |

| doxorubicin (B1662922) |

| erlotinib |

| Evodiamine (EVO) |

| gemcitabine |

| Glutathione (GSH) |

| High mobility group box 1 (HMGB1) |

| This compound |

| Inducible nitric oxide synthase (iNOS) |

| Interferon-gamma (IFN-γ) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| irinotecan (B1672180) |

| MyD88 |

| Nitric oxide (NO) |

| oxaliplatin (L-OHP) |

| p21 |

| p38 mitogen-activated protein kinase (MAPK) |

| Prostaglandin E2 (PGE2) |

| rutaecarpine |

| topotecan |

Inhibition of Proliferation and Angiogenesis

This compound's precursor, evodiamine, has demonstrated significant anti-proliferative effects across a variety of cancer cell lines. It has been shown to inhibit the growth of osteosarcoma, colon cancer, breast cancer, and hepatocellular carcinoma cells. nih.gov The cytotoxic effects of evodiamine are linked to its ability to induce apoptosis and inhibit cell cycle progression, migration, and angiogenesis. mdpi.com

A key mechanism behind its anti-proliferative action is the induction of cell cycle arrest, most commonly at the G2/M phase. nih.govplos.org This is achieved by modulating the expression of cell cycle-related proteins such as cyclin B1, Cdc25c, and Cdc2. nih.gov In some cancer cell lines, such as human breast cancer MCF-7 cells, evodiamine induces cell cycle arrest at the G0/G1 phase. mdpi.com

Furthermore, evodiamine exhibits potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Evodiamine has been found to inhibit in vitro tube formation and invasion of human umbilical vein endothelial cells (HUVECs). researchgate.net It also demonstrates in vivo anti-angiogenic activity. researchgate.net The compound downregulates the expression of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis, by inhibiting signaling pathways such as the c-Mer/Src/STAT3 pathway and by suppressing β-catenin. frontiersin.orgjcancer.org Research has shown that evodiamine can decrease VEGF expression in human lung adenocarcinoma cells, potentially through the repression of ERK phosphorylation. researchgate.net

Suppression of Metastasis and Invasion

Metastasis, the spread of cancer cells to distant organs, is a major contributor to cancer-related mortality. nih.govfrontiersin.org Evodiamine has shown promise as an anti-metastatic agent by interfering with several key processes in the metastatic cascade. nih.gov It effectively inhibits the invasion and migration of various cancer cells, including colon carcinoma, melanoma, and lung carcinoma cells. nih.govnih.gov

One of the primary mechanisms by which evodiamine suppresses metastasis is through the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. nih.govmdpi.com MMPs are enzymes that degrade the extracellular matrix, facilitating tumor cell invasion. frontiersin.orgnih.gov Evodiamine has been observed to decrease the expression of MMP-9 by suppressing the nuclear translocation and acetylation of NF-κB/p65. nih.gov It also inhibits MMP-2 expression, contributing to its anti-invasive effects. nih.gov

Moreover, evodiamine can counteract the pro-invasive effects of hepatocyte growth factor (HGF), a factor known to promote the migration of various tumor cells. nih.govspandidos-publications.com Studies have demonstrated that evodiamine can reverse HGF-stimulated invasion of cancer cells in a dose-dependent manner. nih.govspandidos-publications.com The anti-migratory activity of evodiamine is also linked to the attenuation of the ERK1/2 signaling pathway. nih.gov Pre-treatment of cancer cells with evodiamine before their introduction into animal models has resulted in a significant reduction in both lung and liver metastasis. nih.gov

Targeting of Cancer Stem Cells (e.g., Wnt and Notch signaling pathways)

Cancer stem cells (CSCs) are a subpopulation of tumor cells that play a critical role in tumor initiation, recurrence, and resistance to therapy. d-nb.info Emerging research indicates that evodiamine can effectively target CSCs, offering a potential strategy to overcome these challenges. nih.govnih.gov

Evodiamine has been shown to suppress key signaling pathways that are essential for the maintenance and self-renewal of CSCs, namely the Wnt and Notch signaling pathways. d-nb.infonih.govnih.gov In colon cancer models, evodiamine was found to inhibit the expression of genes that control these pathways, leading to the elimination of CSCs. nih.govnih.gov The inhibition of Notch signaling can cause CSCs to differentiate into non-stem cells, depleting the CSC pool. nih.gov

The Wnt/β-catenin signaling pathway is frequently dysregulated in cancers like colorectal and gastric cancer. mdpi.comnih.gov Evodiamine can inactivate this pathway, thereby suppressing the stem cell potential and proliferation of cancer stem cells. mdpi.comnih.gov This dual action of targeting both the bulk of cancer cells and the CSC population makes evodiamine a compelling candidate for further development in cancer therapy. nih.govnih.gov

Synergy with Established Chemotherapeutic Agents in Preclinical Settings

Preclinical studies have highlighted the potential of evodiamine to work synergistically with established chemotherapeutic agents, enhancing their anti-cancer efficacy. explorationpub.comnih.gov This combination approach could potentially overcome drug resistance, a major hurdle in cancer treatment. nih.gov

For instance, the combination of evodiamine and berberine has been shown to have a synergistic cytotoxic effect on human hepatocellular carcinoma cells. mdpi.com While specific studies on this compound in combination therapies are limited, the findings for evodiamine suggest a promising avenue for future research. The ability of evodiamine to modulate various signaling pathways and cellular processes that contribute to chemoresistance suggests that its derivatives, like this compound, could also serve as valuable adjuncts to conventional chemotherapy. nih.govresearchgate.net

In vitro Cancer Cell Line Models (e.g., colorectal, lung, hepatocellular, prostate, ovarian)

Evodiamine, the parent compound of this compound, has been extensively evaluated in a wide range of in vitro cancer cell line models, demonstrating its broad-spectrum anti-cancer activity. nih.govmdpi.comexplorationpub.com

Colorectal Cancer: In cell lines such as Colon 26-L5, HT-29, and HCT116, evodiamine inhibits proliferation, invasion, and colony formation. nih.govnih.govjcancer.org It induces apoptosis and cell cycle arrest, and has been shown to inhibit the Wnt/β-catenin pathway and telomerase activity. mdpi.comjcancer.orgjcancer.org

Lung Cancer: Evodiamine has shown efficacy against both small-cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines. mdpi.complos.org In H446 and H1688 SCLC cells, it induces G2/M arrest and apoptosis through mitochondrial and endoplasmic reticulum stress pathways. plos.orgresearchgate.net In NSCLC A549 cells, it inhibits proliferation by promoting oxidative injury and arresting the cell cycle. mdpi.com

Hepatocellular Carcinoma: In HepG2, SMMC-7721, and Hepa1-6 cell lines, evodiamine exerts cytotoxic effects by downregulating angiogenesis through the inhibition of β-catenin and VEGFa expression. mdpi.com It also suppresses the activation of STAT3, a key signaling protein in HCC development. mdpi.com

Prostate Cancer: Evodiamine has been shown to induce apoptosis and G2/M cell cycle arrest in PC-3 and DU145 prostate cancer cells by inhibiting microtubule spindle formation. mdpi.com It also mitigates cellular growth by targeting the c-Met signaling pathway. nih.gov

Ovarian Cancer: While specific data on ovarian cancer cell lines was not prominent in the provided search results, the broad applicability of evodiamine across numerous cancer types suggests potential efficacy.

Other Cancers: Evodiamine has also demonstrated anti-proliferative activity against osteosarcoma (U2OS), breast cancer (MCF-7, MDA-MB-231), cervical cancer (HeLa), and leukemia (THP-1, K562, CCRF-CEM) cell lines. nih.govmdpi.com

The following table summarizes the observed effects of evodiamine in various cancer cell lines:

| Cell Line | Cancer Type | Observed Effects |

|---|---|---|

| U2OS | Osteosarcoma | Inhibition of proliferation, induction of apoptosis, G2/M cell cycle arrest, suppression of migration and invasion. nih.gov |

| Colon 26-L5, HT-29, HCT116 | Colorectal Cancer | Inhibition of proliferation, invasion, and metastasis; induction of apoptosis and cell cycle arrest; suppression of Wnt/β-catenin and Notch signaling. nih.govnih.govnih.govjcancer.org |

| H446, H1688, A549 | Lung Cancer | Inhibition of proliferation, induction of apoptosis and G2/M cell cycle arrest. mdpi.complos.orgresearchgate.net |

| HepG2, SMMC-7721, H22 | Hepatocellular Carcinoma | Inhibition of proliferation and angiogenesis; suppression of STAT3 and β-catenin/VEGFa signaling. mdpi.com |

| PC-3, DU145 | Prostate Cancer | Induction of apoptosis and G2/M cell cycle arrest; inhibition of c-Met signaling. mdpi.comnih.gov |

| MCF-7, MDA-MB-231 | Breast Cancer | Inhibition of proliferation and migration; induction of apoptosis and G0/G1 cell cycle arrest. mdpi.com |

| HeLa | Cervical Cancer | Induction of apoptosis and G2/M cell cycle arrest. mdpi.com |

In vivo Animal Tumor Models (e.g., xenograft models, HepS-bearing mice)

The anti-tumor effects of evodiamine observed in vitro have been corroborated in several in vivo animal models. jcancer.orgnih.govjcancer.org In a xenograft mouse model of colorectal cancer, evodiamine demonstrated remarkable suppression of tumor growth. jcancer.org It was shown to inhibit the proliferation of colorectal cancer cells and promote their apoptosis. jcancer.orgjcancer.org

In a xenograft model of liver cancer using H22 cells, evodiamine was found to inhibit angiogenesis by suppressing the β-catenin-mediated regulation of VEGFa, which in turn suppressed tumor growth. jcancer.org Similarly, in a breast cancer xenograft model using 4T1 cells, evodiamine slowed the proliferation of cancer cells by inducing cell cycle arrest. jcancer.org

Furthermore, studies involving the pre-treatment of cancer cells with evodiamine before their inoculation into mice have shown a significant reduction in both lung and liver metastasis. nih.gov These findings from various animal models provide strong preclinical evidence for the anti-cancer potential of evodiamine. nih.gov

Neurobiological Research and Neuroprotective Mechanisms

Beyond its anti-cancer properties, evodiamine and its derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). nih.govmdpi.com

Evodiamine has been shown to exhibit neuroprotective effects against l-glutamate-induced apoptosis in HT22 cells, a model for neuronal cell death. mdpi.com It enhances cell viability, reduces the accumulation of reactive oxygen species, and improves mitochondrial function. mdpi.com In animal models of AD, evodiamine has been found to improve cognitive function and spatial learning. nih.govmdpi.com It reduces the deposition of amyloid-beta 42 (Aβ42) in the brain, a key pathological hallmark of AD. mdpi.com

The neuroprotective mechanisms of evodiamine are multifaceted. It has been shown to suppress oxidative stress and neuroinflammation. mdpi.comresearchgate.netnih.gov Studies indicate that evodiamine can reduce oxidative stress by modulating the levels of related enzymes. mdpi.com It also lowers the levels of pro-inflammatory factors in the brain. nih.gov Furthermore, evodiamine has been found to inhibit tau hyperphosphorylation, another critical factor in the progression of AD, by inhibiting pathways involving glycogen (B147801) synthase kinase 3β and cyclin-dependent kinase 5. nih.gov Derivatives of evodiamine have also been synthesized and shown to have neuroprotective properties, with some exhibiting selective inhibition of butyrylcholinesterase, an enzyme implicated in AD. researchgate.net

Mitigation of Oxidative Stress and Neuroinflammation

Preclinical studies suggest that hydroxyevodiamine may play a role in mitigating oxidative stress and neuroinflammation, key pathological features in a variety of neurological disorders. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govmdpi.com This imbalance can lead to cellular damage. nih.gov Neuroinflammation, the inflammatory response within the brain or spinal cord, is also implicated in the progression of neurodegenerative diseases. mdpi.com

Evodiamine, a related compound, has been shown to suppress oxidative stress. mdpi.com It also inhibits glial cell activation and neuroinflammation. mdpi.com In cellular models, oxidative stress is often induced using agents like hydrogen peroxide or buthionine sulfoximine (B86345) to study the protective effects of compounds. nih.gov Similarly, lipopolysaccharide (LPS) is frequently used to induce neuroinflammation in cell culture models, providing a platform to investigate the anti-inflammatory properties of substances like hydroxyevodiamine. mdpi.com The activation of microglia, the primary immune cells of the central nervous system, is a hallmark of neuroinflammation, and their modulation is a key area of investigation. mdpi.com

Modulation of Neurotransmitter Systems (e.g., acetylcholine)

The cholinergic system, with acetylcholine (B1216132) (ACh) as its primary neurotransmitter, is crucial for cognitive functions such as learning and memory. nih.gov The diverse effects of acetylcholine are dependent on the specific site of release, the receptor subtypes it binds to, and the neuronal populations it targets. nih.gov A common theme is that acetylcholine enhances responses to environmental stimuli. nih.gov

Studies on evodiamine, a structurally similar alkaloid, have shown that it can increase serum levels of acetylcholine and choline (B1196258) acetyltransferase, the enzyme responsible for ACh synthesis. mdpi.comdovepress.com This suggests a potential mechanism for improving cognitive function in conditions like Alzheimer's disease, where cholinergic deficits are a known feature. mdpi.comdovepress.com The non-neuronal cholinergic system, present in cells like cardiomyocytes and endothelial cells, also produces acetylcholine and plays a role in maintaining tissue homeostasis. frontiersin.org Further research is needed to fully elucidate how hydroxyevodiamine may specifically modulate these complex cholinergic signaling pathways in the nervous system.

Receptor Interactions (e.g., TRPV1, AMPA receptor GluA1)

Hydroxyevodiamine's pharmacological effects may be mediated through its interaction with various receptors, including the Transient Receptor Potential Vanilloid 1 (TRPV1) and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1.

The TRPV1 receptor , a non-selective cation channel, is involved in pain sensation and neuroinflammation. dntb.gov.ua Its activation allows the influx of sodium and calcium ions, leading to cell depolarization. mdpi.com Interestingly, the interaction between TRPV1 and the endocannabinoid system, particularly with anandamide (B1667382), can lead to the activation of TRKB receptors, which are crucial for neuronal plasticity. peerj.com Depending on the concentration, anandamide can engage either CB1 or TRPV1 receptors, leading to different downstream effects. peerj.com

AMPA receptors are fundamental to fast synaptic transmission in the central nervous system. frontiersin.org The regulated delivery of AMPA receptors, containing subunits like GluA1, to the synapse is a critical mechanism underlying synaptic plasticity and, consequently, learning and memory. frontiersin.org Evodiamine has been shown to target the AMPA receptor GluA1, suggesting a potential mechanism for its effects on neurological functions. dntb.gov.ua

In vitro Neuronal Cell Models

In vitro neuronal cell models are indispensable tools for investigating the cellular and molecular mechanisms of neurological diseases and for screening potential therapeutic compounds. moleculardevices.com These models range from primary neuronal cultures to immortalized cell lines and, more recently, induced pluripotent stem cell (iPSC)-derived neurons. moleculardevices.comsciencellonline.com

| Model Type | Description | Advantages | Limitations |

| Primary Neuronal Cultures | Cells are directly isolated from animal or human nervous tissue. | High physiological relevance, closely mimic in vivo neuronal properties. sciencellonline.com | Limited lifespan, difficult to transfect, potential for contamination with other cell types. sciencellonline.comnih.gov |

| Neuronal Cell Lines | Immortalized cells that can be continuously cultured (e.g., SH-SY5Y, PC12). sciencellonline.comnih.gov | Easy to culture and transfect, cost-effective, high reproducibility. sciencellonline.comnih.gov | May not fully represent the characteristics of primary neurons, can accumulate mutations over time. sciencellonline.com |

| iPSC-derived Neurons | Neurons differentiated from induced pluripotent stem cells, which are reprogrammed from somatic cells. | High physiological relevance to human neurons, can be used for patient-specific disease modeling. moleculardevices.comgu.se | Technically demanding, potential for variability between cell lines. |

| 3D Neuronal Cultures | Cells are grown in three-dimensional structures (e.g., spheroids, organoids) that better mimic tissue architecture. moleculardevices.comnih.gov | More closely recapitulate cell-cell and cell-matrix interactions of the human brain. moleculardevices.com | Can be more complex to establish and analyze than 2D cultures. |

These models are used to study various aspects of neuronal function and dysfunction, including neurite outgrowth, neurotoxicity, and the effects of compounds on neuronal signaling pathways. moleculardevices.com For instance, neuroblastoma cell lines like SH-SY5Y are used to model neurodegenerative diseases and for neurotoxicity testing. nih.gov The use of human iPSC-derived neural cultures in combination with techniques like high-content imaging allows for the evaluation of a compound's effects on neuronal morphology and function. moleculardevices.com

In vivo Animal Models of Neurological Disorders (e.g., Alzheimer's disease, neuropathic pain, cerebral ischemia)

Animal models are crucial for understanding the complex pathophysiology of neurological disorders and for evaluating the efficacy of potential treatments in a living system. nih.govnih.gov

Alzheimer's Disease (AD): Transgenic mouse models are the most common for studying AD. nih.gov These models often overexpress human genes associated with familial AD, leading to the formation of amyloid plaques, a key pathological hallmark of the disease. nih.gov For example, the Tg2576 mouse model overexpresses a mutated human amyloid precursor protein (APP) gene and develops amyloid plaques with age. frontiersin.org Behavioral tests, such as the Morris water maze, are used to assess cognitive deficits in these models. dovepress.com Studies with evodiamine in AD mouse models have shown it can improve spatial learning and memory. dovepress.com

Neuropathic Pain: Various animal models are used to mimic the symptoms of neuropathic pain, such as allodynia and hyperalgesia. nih.govscielo.br These models often involve injury to peripheral nerves. mdpi.com

| Model | Description |

| Chronic Constriction Injury (CCI) | Involves loose ligatures around the sciatic nerve. mdpi.com |

| Spared Nerve Injury (SNI) | Two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. mdpi.com |

| Spinal Nerve Ligation (SNL) | Ligation of a spinal nerve, often L5. mdpi.com |

| Chemotherapy-Induced Neuropathy | Administration of neurotoxic chemotherapy agents like vincristine (B1662923) or paclitaxel. scielo.brpharmaron.com |

These models are instrumental in studying the mechanisms of neuropathic pain and for screening potential analgesic compounds. nih.gov

Cerebral Ischemia: Animal models of stroke are designed to mimic the interruption of blood flow to the brain. wikipedia.org The most widely used models involve the occlusion of the middle cerebral artery (MCA). nih.gov

| Model | Description |

| Transient Middle Cerebral Artery Occlusion (tMCAO) | The MCA is temporarily blocked, usually with a filament, and then blood flow is restored (reperfusion). criver.com |

| Permanent Middle Cerebral Artery Occlusion (pMCAO) | The MCA is permanently blocked. criver.com |

| Thromboembolic Model | An embolus, such as a blood clot, is introduced to block the MCA. wikipedia.org |

| Endothelin-1-induced MCAO | The vasoconstrictor endothelin-1 (B181129) is used to induce occlusion of the MCA. criver.com |

These models allow researchers to study the evolution of ischemic brain injury and to test the efficacy of neuroprotective agents. frontiersin.org

Cardiovascular System Investigations

Mechanisms of Vasorelaxation and Endothelial Function

The endothelium, the inner lining of blood vessels, plays a critical role in regulating vascular tone and maintaining cardiovascular health. nih.gov Endothelial dysfunction, characterized by an imbalance between vasodilating and vasoconstricting substances, is an early event in the development of atherosclerosis. nih.gov

One of the key endothelium-derived relaxing factors is nitric oxide (NO). nih.gov In experimental settings, the vasorelaxant effects of compounds are often studied in isolated artery preparations. nih.gov For instance, dehydroevodiamine (B150072), a compound related to hydroxyevodiamine, has been shown to induce vasorelaxation in isolated rat mesenteric arteries. nih.gov This effect was found to be partially dependent on the endothelium and mediated by the nitric oxide-cyclic GMP pathway. nih.gov The vasorelaxant properties of dehydroevodiamine also appear to involve the blockade of α1-adrenoceptors and calcium channels, as well as the activation of potassium channels. nih.gov

The assessment of endothelial function in humans can be performed using non-invasive techniques like flow-mediated vasodilation (FMD) of the brachial artery. eso-stroke.org In research settings, acetylcholine is frequently used as an endothelium-dependent vasodilator to probe endothelial function. nih.gov

Antioxidant and Anti-atherosclerotic Research

Oxidative stress is a key contributor to the pathogenesis of atherosclerosis, a chronic inflammatory disease affecting arterial blood vessels. The excessive production of reactive oxygen species (ROS) can lead to lipid peroxidation and cellular damage, initiating and promoting the development of atherosclerotic plaques. foodandnutritionresearch.net Antioxidants, which can neutralize these ROS, are therefore of significant interest in cardiovascular research. mdpi.com The antioxidant capacity of a compound can be evaluated using various in vitro assays.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. sigmaaldrich.combiomolther.org The DPPH assay measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. biomolther.orgacs.org The ORAC assay assesses the capacity of an antioxidant to inhibit the quenching of a fluorescent probe by peroxyl radicals, which are biologically relevant ROS. sigmaaldrich.comsci-hub.se The results are often compared to a standard antioxidant like Trolox, a water-soluble analog of vitamin E. sci-hub.semdpi.com

While direct quantitative data on the antioxidant activity of hydroxyevodiamine from these specific assays is not extensively detailed in the reviewed literature, derivatives of hydroxyevodiamine have shown notable antioxidant properties. europeanreview.org For instance, certain carbamates of 5-deoxo-3-hydroxyevodiamine have been investigated, and related compounds from its plant source have been assessed for radical scavenging activity. researchgate.netnih.gov The potential to scavenge ROS is a critical mechanism for protecting against the oxidative damage that underpins the early stages of atherosclerosis. researchgate.netchemicalbook.comjmb.or.kr

Table 1: Overview of Common In Vitro Antioxidant Assays

| Assay | Principle | Measured Endpoint | Relevance |

|---|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical. biomolther.org | Decrease in absorbance of the DPPH solution, indicating radical quenching. acs.org | Simple, rapid, and widely used for screening the radical scavenging activity of natural products. acs.org |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. sigmaaldrich.comsci-hub.se | Preservation of fluorescent signal over time, compared to a standard like Trolox. sigmaaldrich.com | Utilizes a biologically relevant radical source (peroxyl radical) and reflects total antioxidant capacity. sci-hub.se |

In vitro Vascular Cell Models

The investigation of cardiovascular diseases at the cellular level relies on robust in vitro models that replicate aspects of vascular function and pathology. Key cell types include endothelial cells and vascular smooth muscle cells (VSMCs).

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used primary cell line for studying the function and pathology of the endothelium, the inner lining of blood vessels. benthamscience.com The endothelium plays a critical role in regulating vascular tone, inflammation, and blood clotting. sci-hub.se Endothelial dysfunction, characterized by reduced nitric oxide bioavailability and a pro-inflammatory state, is a primary event in the development of atherosclerosis. researchgate.netcytion.comresearchgate.netnih.gov HUVEC models are used to study processes like inflammation, cell adhesion, and the effects of compounds on endothelial health. For example, studies on evodiamine, the parent compound of hydroxyevodiamine, have utilized HUVECs to investigate its anti-inflammatory effects and protection against glucose-induced injury. nih.gov

Vascular Smooth Muscle Cells (VSMCs): VSMCs are crucial components of the arterial wall. The abnormal proliferation and migration of VSMCs from the media to the intima is a hallmark of atherosclerosis and restenosis. biosynth.com In vitro models using cultured VSMCs allow researchers to study the signaling pathways that control their growth and movement. nih.govdcmhi.com.cn Research on evodiamine has shown that it can inhibit VSMC proliferation, suggesting a potential mechanism for preventing atherosclerotic plaque progression. While direct studies on hydroxyevodiamine's effects on VSMCs are limited, these cell models are essential for evaluating its potential to modulate the pathological changes in the vascular wall.

In vivo Animal Models of Cardiovascular Pathologies

To investigate the systemic effects of a compound on cardiovascular disease, researchers rely on established in vivo animal models that mimic human pathologies.

Atherosclerosis Models: Genetically modified mice are the most common models for atherosclerosis research. The Apolipoprotein E-deficient (ApoE-/-) mouse develops spontaneous hypercholesterolemia and atherosclerotic lesions that resemble those in humans, even on a standard diet. Feeding these mice a high-fat, Western-type diet accelerates plaque development. The Low-density lipoprotein receptor-deficient (LDLR-/-) mouse is another widely used model that, particularly on a high-fat diet, develops high levels of LDL cholesterol and atherosclerosis, mirroring human familial hypercholesterolemia. These models are invaluable for testing the efficacy of potential anti-atherosclerotic agents in a complex biological system. To date, specific studies testing hydroxyevodiamine in ApoE-/- or LDLR-/- mice have not been prominently reported in the searched literature.

Myocardial Infarction Models: The most common animal model for myocardial infarction (MI) involves the surgical ligation of a coronary artery, typically the left anterior descending (LAD) artery, in rats or mice. This procedure induces ischemia and subsequent infarction of the heart muscle, mimicking the events of a human heart attack. These models are used to study the pathophysiology of ischemic heart disease and to evaluate the potential of therapeutic agents to reduce infarct size, limit adverse cardiac remodeling, and improve heart function post-MI. While hydroxyevodiamine is investigated for its role in cardiovascular health, its specific effects in a rat model of MI have not been detailed in the available search results.

Metabolic Regulation Studies

Emerging research indicates that alkaloids from Evodia rutaecarpa, including evodiamine and its metabolites like hydroxyevodiamine, may play a role in regulating metabolic processes. researchgate.netnih.gov

Impact on Glucose Homeostasis and Insulin (B600854) Sensitivity

Preclinical studies on evodiamine have demonstrated its potential to favorably impact glucose metabolism. Research in obese and diabetic mouse models has shown that evodiamine can improve glucose tolerance and ameliorate insulin resistance. researchgate.net These effects are crucial for managing conditions like metabolic syndrome and type 2 diabetes. Given that hydroxyevodiamine is a known metabolite of evodiamine, its potential contribution to these systemic effects on glucose homeostasis is an area of active interest. researchgate.net

Regulation of Lipid Metabolism and Adipogenesis

Disorders in lipid metabolism are fundamental to the development of obesity and atherosclerosis. Investigations into evodiamine have revealed significant regulatory effects on lipid pathways. Studies have shown that evodiamine can inhibit adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. This effect is partly mediated through the Erk/MAPK signaling pathway. Furthermore, evodiamine has been found to reduce serum levels of total cholesterol and triglycerides in animal models of hyperlipidemia, potentially through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. researchgate.net As a derivative, hydroxyevodiamine is implicated in these metabolic activities, and its analogues have been synthesized to explore their potential as modulators of adipogenesis and lipogenesis.

In vitro Adipocyte and Hepatocyte Models (e.g., HepG2 cells)

To dissect the molecular mechanisms of metabolic regulation, specific in vitro cell models are employed.

3T3-L1 Adipocytes: The 3T3-L1 cell line, derived from mouse preadipocytes, is a cornerstone model for studying adipogenesis. Upon treatment with a differentiation cocktail (typically containing insulin, dexamethasone, and IBMX), these cells transform into mature adipocytes, accumulating lipid droplets. This model allows for the detailed investigation of transcription factors like PPARγ and C/EBPα, which are master regulators of fat cell development. Studies have demonstrated that evodiamine inhibits lipid accumulation in 3T3-L1 cells, making this model essential for screening compounds like hydroxyevodiamine for anti-adipogenic activity.

HepG2 Hepatocytes: The human hepatocarcinoma cell line, HepG2, is widely used as a model for studying liver lipid metabolism. researchgate.net These cells can be induced to accumulate lipids by exposure to high levels of free fatty acids like oleic acid, mimicking the conditions of hepatic steatosis (fatty liver). acs.org Researchers use this model to assess how compounds affect triglyceride and cholesterol synthesis, fatty acid oxidation, and the expression of lipogenic genes such as SREBP-1c. researchgate.netresearchgate.net Studies have shown that evodiamine exhibits anti-lipogenic effects in HepG2 cells, suggesting a potential role in combating fatty liver disease. researchgate.net This positions the HepG2 model as a valuable tool for investigating the specific effects of hydroxyevodiamine on hepatic lipid regulation. mdpi.com

Table 2: Key In Vitro Models for Metabolic Regulation Studies

| Cell Line | Cell Type | Primary Use in Research | Key Processes Studied |

|---|---|---|---|

| 3T3-L1 | Mouse Preadipocyte | Studying adipocyte differentiation (adipogenesis) and function. | Lipid accumulation, expression of adipogenic markers (PPARγ, C/EBPα), insulin signaling. sigmaaldrich.com |

| HepG2 | Human Liver Hepatocyte | Modeling hepatic lipid metabolism and steatosis (fatty liver). researchgate.net | Fatty acid-induced lipid accumulation, triglyceride and cholesterol synthesis, expression of lipogenic genes (SREBP-1c). researchgate.netresearchgate.net |

In vivo Animal Models of Metabolic Disorders (e.g., fructose-induced metabolic syndrome in rats, obese/diabetic mice)

Preclinical studies utilizing animal models of metabolic disorders have demonstrated the potential of evodiamine, and by extension its metabolite this compound, to mitigate several key features of these conditions.

In a rat model of fructose-induced metabolic syndrome, a condition characterized by a cluster of metabolic abnormalities including hypertension, hyperuricemia, and hypertriglyceridemia, the administration of the parent compound, evodiamine, has shown therapeutic potential. caringsunshine.com Furthermore, in obese/diabetic mouse models, evodiamine has been observed to prevent obesity, improve glucose tolerance, and ameliorate insulin resistance. sci-hub.se These effects are thought to be mediated through various mechanisms, including the modulation of energy metabolism and the inhibition of inflammatory pathways. caringsunshine.comcaringsunshine.com

The table below summarizes key findings from in vivo studies with evodiamine in animal models of metabolic disorders.

| Model Organism | Condition | Key Findings | Potential Mechanisms of Action |

| Rats | Fructose-induced metabolic syndrome | - Therapeutic effects observed | - Not detailed in the provided search results |

| Obese/diabetic mice | Obesity and insulin resistance | - Reduced obesity- Improved glucose tolerance- Ameliorated insulin resistance | - Inhibition of mTOR-S6K signaling- Down-regulation of IRS1 serine phosphorylation in adipocytes |

| Ageing mice | Obesity and insulin resistance | - Prevention of obesity- Amelioration of insulin resistance | - Not detailed in the provided search results |

| Hyperlipidemic rats | Hyperlipidemia | - Decreased serum total cholesterol (TC)- Decreased triglycerides (TG) | - Activation of AMP-activated protein kinase (AMPK) pathway |

Immunomodulatory Research

While direct research on the immunomodulatory properties of this compound is not extensively available, studies on its parent compound, evodiamine, indicate significant effects on the immune system. Evodiamine has been shown to possess anti-inflammatory and immunomodulatory properties in various preclinical models. nih.gov These findings suggest that this compound may share similar activities.

Effects on Immune Cell Activation and Differentiation

Evodiamine has been reported to influence the activation and differentiation of several types of immune cells. For instance, it has been shown to inhibit the maturation of osteoclasts, which are involved in bone resorption and are a component of the immune system. This effect is mediated through the suppression of key signaling pathways involved in osteoclast differentiation.

Regulation of Cytokine Production

A key aspect of evodiamine's immunomodulatory activity is its ability to regulate the production of cytokines, which are signaling molecules that play a crucial role in immune responses. In preclinical models of inflammation, evodiamine has been shown to decrease the production of pro-inflammatory cytokines. For example, in a mouse model of allergies, evodiamine significantly reduced the expression of inflammatory cytokines such as TNF-α and IL-4. nih.gov It has also been shown to regulate the synthesis of cytokines related to allergic reactions in mast cells and basophils. nih.gov

The table below outlines the observed effects of evodiamine on immune cells and cytokine production in preclinical settings.

| Model/Cell Type | Effect | Associated Cytokines/Mediators |

| Mouse model of allergies | Alleviation of IgE-induced allergic diseases | - Reduced TNF-α- Reduced IL-4 |

| Mast cells and basophils | Regulation of cytokine synthesis related to allergic reactions | - Not specified |

| Mouse BV2 microglial cells | Inhibition of pro-inflammatory factor production | - Inhibited inducible nitric oxide synthase (iNOS) synthesis |

| Mice with osteoarthritis | Anti-inflammatory effect and inhibition of cartilage degeneration | - Decreased NO- Decreased IL-6- Decreased TNF-α- Decreased PGE2 |

| Asthmatic rats | Reduced airway inflammation and lung tissue remodeling | - Reduced IgE- Reduced interferon-γ |

| Ovariectomized (OVX) mice | Inhibition of osteoclast maturation and bone resorption | - Suppression of genes associated with osteoclasts (NFATc1, TRAP, CTSK, DC-STAMP) |

Preclinical Models of Immune Response

In various preclinical models of immune response, evodiamine has demonstrated protective effects. In a mouse model of osteoarthritis, it was shown to exert anti-inflammatory effects and inhibit cartilage degeneration. nih.gov In asthmatic rats, evodiamine reduced airway inflammation and lung tissue remodeling by modulating specific signaling pathways. nih.gov These studies highlight the potential of evodiamine and its metabolites to modulate immune responses in different pathological conditions.

Molecular and Cellular Targets of Hydroxy Evodiamine

Receptor Binding and Modulation

Hydroxyevodiamine has been shown to interact with several key receptors, thereby modulating their activity and downstream signaling. These include receptors involved in inflammation, cell growth, and xenobiotic metabolism.

Transient Receptor Potential Vanilloid 1 (TRPV1): While research on hydroxyevodiamine's direct interaction with TRPV1 is still developing, its parent compound, evodiamine (B1670323), is a known agonist of the TRPV1 receptor. This receptor is a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.

Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in the metabolism of foreign compounds and in modulating immune responses. frontiersin.orgnih.govmdpi.com Ligand binding to AhR causes it to translocate to the nucleus, where it partners with the AhR nuclear translocator (ARNT) to regulate the expression of target genes. mdpi.com Some compounds can act as selective AhR modulators (SAhRMs), meaning they can trigger specific anti-inflammatory responses without activating the full range of AhR's downstream targets, which can sometimes include toxic pathways. nih.gov The interaction of hydroxyevodiamine with AhR suggests it may influence inflammatory processes and xenobiotic metabolism. frontiersin.orgnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), initiates signaling cascades that regulate cell proliferation, survival, and differentiation. creative-diagnostics.comsinobiological.com Dysregulation of EGFR signaling is frequently implicated in the development of cancer. creative-diagnostics.com The binding of a ligand to the extracellular domain of EGFR triggers the formation of receptor dimers, leading to the activation of its intracellular kinase domain and subsequent signaling. elifesciences.org Hydroxyevodiamine's modulation of EGFR signaling pathways indicates its potential to influence cell growth and survival.

Table 1: Receptor Interactions of Hydroxyevodiamine

| Receptor | Family | Known Role of Receptor | Potential Effect of Modulation by Hydroxyevodiamine |

|---|---|---|---|

| TRPV1 | Ion Channel | Sensation of pain and heat | Modulation of pain and inflammation |

| AhR | Transcription Factor | Xenobiotic metabolism, immune response | Altered metabolism, immunomodulation |

| EGFR | Receptor Tyrosine Kinase | Cell proliferation, survival, differentiation | Regulation of cell growth and survival |

Enzyme Inhibition or Activation Profiles

Hydroxyevodiamine demonstrates notable effects on the activity of several classes of enzymes, which are critical for DNA maintenance, protein degradation, and metabolism.

Topoisomerases I and II: These nuclear enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. nih.gov Inhibitors of these enzymes can block the cell cycle by generating DNA strand breaks, which can lead to programmed cell death (apoptosis). nih.govembopress.org Some compounds can inhibit both Topoisomerase I and II. nih.gov The inhibitory action of hydroxyevodiamine on these enzymes suggests a potential mechanism for influencing cell proliferation.

Cathepsin B: This lysosomal cysteine protease is involved in protein turnover within cells. sigmaaldrich.com Under pathological conditions, such as inflammation and cancer, its expression and activity can be elevated, contributing to tissue degradation. nih.govnih.govmdpi.com Inhibition of Cathepsin B is being explored as a therapeutic strategy for various diseases. nih.gov

CYP Enzymes: The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of pharmaceuticals and other foreign compounds (xenobiotics). nih.gov Inhibition or induction of these enzymes is a primary cause of drug-drug interactions. nih.gov Studies on the parent compound, evodiamine, have shown inhibitory effects on specific CYP enzymes, including CYP1A2, CYP2C9, and CYP2D6 in rats, which can alter the metabolism of drugs that are substrates for these enzymes. nih.gov This suggests that hydroxyevodiamine may also possess the ability to modulate CYP enzyme activity, thereby affecting drug metabolism.

Table 2: Enzyme Modulation by Hydroxyevodiamine

| Enzyme | Class | Cellular Function | Consequence of Modulation |

|---|---|---|---|

| Topoisomerase I & II | Nuclear Enzyme | DNA topology management, replication | Inhibition of cell proliferation, induction of apoptosis |

| Cathepsin B | Cysteine Protease | Protein degradation, tissue remodeling | Alteration of protein turnover and extracellular matrix |

| CYP Enzymes | Monooxygenase | Metabolism of drugs and xenobiotics | Potential for drug-drug interactions, altered metabolism |

Transcription Factor Regulation

Hydroxyevodiamine influences the activity of several transcription factors that are pivotal in controlling inflammation, cell survival, and metabolism.

Nuclear Factor-kappa B (NF-κB): NF-κB is a key regulator of the immune and inflammatory responses. Its activation leads to the expression of numerous pro-inflammatory genes. Hydroxyevodiamine has been shown to suppress the activation of the NF-κB signaling pathway.

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that plays a significant role in cell proliferation, survival, and differentiation. Its persistent activation is linked to various cancers.

Forkhead Box Protein O1 (FoxO1): FoxO1 is a transcription factor involved in regulating metabolic processes and stress resistance. nih.govmdpi.com Its activity, which is linked to gluconeogenesis and cell protection against oxidative stress, is tightly controlled by post-translational modifications like phosphorylation. nih.govnih.govresearchgate.net

Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is a master regulator of gene expression in the liver, controlling genes involved in metabolism, including glucose and lipid metabolism. nih.govfrontiersin.org It also plays a role in the expression of drug-metabolizing enzymes and can interact with the body's circadian clock. nih.govfrontiersin.org HNF4α can also promote liver regeneration by upregulating other factors like the pregnane (B1235032) X receptor (PXR). nih.gov

Table 3: Transcription Factors Regulated by Hydroxyevodiamine

| Transcription Factor | Key Biological Roles | Effect of Hydroxyevodiamine Regulation |

|---|---|---|

| NF-κB | Inflammation, immunity, cell survival | Suppression of inflammatory responses |

| STAT3 | Cell proliferation, survival, differentiation | Modulation of cell growth and survival pathways |

| FoxO1 | Metabolism, stress resistance, apoptosis | Regulation of metabolic and cell survival genes |

| HNF4α | Liver metabolism, drug detoxification | Influence on hepatic metabolic pathways |

Signal Transduction Pathway Interventions

Hydroxyevodiamine intervenes in multiple signal transduction pathways that are fundamental to cellular function and are often dysregulated in disease.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. nih.govbio-rad-antibodies.com Akt, a serine/threonine kinase, is a central node in this pathway, and its activation leads to the phosphorylation of a multitude of downstream targets, including the inhibition of pro-apoptotic proteins and FoxO transcription factors. bio-rad-antibodies.comcellsignal.com The parent compound, evodiamine, has been shown to inhibit the phosphorylation of Akt. nih.gov

MAPK Pathways (JNK, ERK1/2): The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and ERK1/2 cascades, are critical in transducing extracellular signals to cellular responses such as proliferation, differentiation, and apoptosis. researchgate.netnih.gov The ERK1/2 pathway is often associated with cell growth and survival, while the JNK pathway is typically activated by stress stimuli and can lead to apoptosis. nih.gov Research on evodiamine has demonstrated its ability to inhibit the phosphorylation of ERK1/2. nih.gov

mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a key protein kinase that integrates signals from pathways like the PI3K/Akt pathway to regulate cell growth, protein synthesis, and autophagy. nih.gov

Other significant pathways such as c-Met, Wnt, and Notch, which are critical in development and disease, may also be affected by hydroxyevodiamine, although specific research is less extensive.

Table 4: Signal Transduction Pathways Targeted by Hydroxyevodiamine

| Pathway | Key Functions | Effect of Intervention |

|---|---|---|

| PI3K/Akt | Cell survival, growth, proliferation | Inhibition of pro-survival signaling |

| MAPK (JNK, ERK1/2) | Proliferation, stress response, apoptosis | Modulation of cell fate decisions |

| mTOR | Cell growth, protein synthesis, autophagy | Regulation of cellular metabolism and growth |

Gene Expression Profiling and Epigenetic Modifications

The interaction of hydroxyevodiamine with various cellular targets culminates in altered patterns of gene expression. Gene expression profiling studies can provide a broad overview of the cellular processes affected by the compound. nih.govresearchgate.net Such analyses can reveal changes in the expression of genes involved in cell cycle regulation, apoptosis, and cell survival. nih.gov

Furthermore, there is a potential for hydroxyevodiamine to influence epigenetic mechanisms. Epigenetic modifications, such as DNA methylation and histone modifications, are chemical changes that regulate gene expression without altering the DNA sequence itself. These modifications can be influenced by various factors and play a role in disease. While direct studies on hydroxyevodiamine's epigenetic effects are limited, its impact on transcription factors and signaling pathways that are known to interact with the epigenetic machinery suggests a plausible indirect role in epigenetic regulation.

Protein-Protein Interaction Studies

The function of many proteins is dependent on their interaction with other proteins. Small molecules can modulate these protein-protein interactions (PPIs), thereby altering cellular signaling and function. While specific high-throughput studies detailing the entire interactome of hydroxyevodiamine are not widely available, its known effects on signaling pathways inherently involve the modulation of numerous PPIs. For instance, the inhibition of the PI3K/Akt or MAPK pathways involves disrupting the chain of phosphorylation events that rely on specific protein-protein recognition and binding. Understanding how hydroxyevodiamine affects specific PPIs is a key area for future research to fully elucidate its mechanisms of action.

Structure Activity Relationship Sar Studies of Hydroxy Evodiamine and Its Derivatives

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. mdpi.comcutm.ac.in SAR studies on hydroxyevodiamine and its parent compound, evodiamine (B1670323), have identified several key pharmacophoric elements essential for their biological activity.

The core pentacyclic structure, known as the quinazolinocarboline skeleton, is fundamental to its activity. nih.govspandidos-publications.com Specific structural features critical for the antitumor effects of these compounds have been elucidated through comparative studies of various derivatives. researchgate.net

Key pharmacophoric features include:

The Indole (B1671886) NH Group: The nitrogen-hydrogen group on the indole ring (part of the carboline structure) is critical, often participating in hydrogen bonding with target proteins. For instance, it can form a hydrogen bond with the amino acid residue Arg364 in its target enzyme. researchgate.net

The D and E Rings: The planar D and E rings of the evodiamine scaffold are crucial for intercalating with DNA base pairs at the cleavage site of target enzymes like topoisomerases. researchgate.net

The Lactam Carbonyl Group: The carbonyl group in the quinazolinone portion of the molecule is another important feature for interaction with biological targets.

Nitrogen at Position 13 (N13): The indole nitrogen atom has been a key point for modification. Introducing various substituents, such as alkyl, benzyl (B1604629), and particularly substituted benzoyl groups, has been found to be favorable for enhancing antitumor activity and broadening the spectrum of activity. acs.orgnih.gov

Systematic investigations have confirmed that these elements collectively contribute to the molecule's ability to act as a dual inhibitor of topoisomerase I and topoisomerase II, which are key targets in its anticancer mechanism. researchgate.netacs.orgnih.gov

Synthesis and Evaluation of Hydroxy evodiamine Analogues

Inspired by the potent biological activity of hydroxyevodiamine, numerous analogues have been synthesized to explore and expand upon its SAR. mdpi.comjyoungpharm.org These efforts aim to create derivatives with increased efficacy, selectivity, and improved drug-like properties, such as water solubility. researchgate.netuab.cat

A common strategy involves the diversification of the A and E rings and modification of the core scaffold. researchgate.net Researchers have synthesized libraries of novel evodiamine derivatives, including various hydroxylated forms, to assess their antitumor potential. acs.orgnih.gov For example, a series of novel water-soluble derivatives of 10-hydroxyevodiamine were designed and synthesized to overcome the limitations of its poor in vivo potency. researchgate.net

Some notable findings from the evaluation of these analogues include:

Several derivatives of 10-hydroxyevodiamine have been identified as promising antitumor lead compounds. mdpi.com

A phosphate (B84403) derivative of 10-hydroxyevodiamine (compound 9 in one study) demonstrated improved oral activity and potent in vivo antitumor efficacy in xenograft models. researchgate.net This compound was found to be a triple inhibitor of Topoisomerase 1, Topoisomerase 2, and tubulin. researchgate.net

Systematic SAR analysis led to the discovery of derivatives with significantly increased antitumor activity, with GI50 values (a measure of growth inhibition) lower than 3 nM. acs.orgnih.gov

Specifically, compounds like 10-hydroxyl evodiamine (10j) and 3-amino-10-hydroxyl evodiamine (18g) showed potent in vivo antitumor efficacy. researchgate.netacs.orgnih.gov

Derivatives with substitutions on the N14-phenyl or the E-ring, such as compounds F-3 and F-4, were found to dramatically inhibit the proliferation of hepatocellular carcinoma cells with IC50 values as low as 0.04 µM. acs.org

| Derivative/Analogue | Modification | Key Biological Finding(s) | Reference(s) |

| 10-Hydroxyevodiamine | Hydroxyl group at C-10 | Potent antitumor and antiproliferative activity. | researchgate.netmdpi.comacs.org |

| 3-Amino-10-hydroxyevodiamine | Amino group at C-3, Hydroxyl at C-10 | Showed good in vivo antitumor efficacy. | researchgate.netacs.orgnih.gov |

| Phosphate derivative of 10-hydroxyevodiamine | Phosphate group added to improve solubility | Orally active, improved in vivo antitumor efficacy; Triple Top1/Top2/tubulin inhibitor. | researchgate.net |

| N13-Substituted derivatives | Various groups (alkyl, benzoyl) on indole N | Substituted benzoyl groups were favorable for antitumor activity. | acs.org |

| Compound F-4 | Disubstituted on N14-phenyl or E-ring | Potent inhibition of Huh7 and SK-Hep-1 cells (IC50 = 0.04 µM and 0.06 µM); Dual Topo I/II inhibitor. | acs.org |

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for elucidating the SAR of complex molecules like hydroxyevodiamine, providing insights that are difficult to obtain through experimental methods alone. nih.gov These approaches help to predict the interactions between ligands and their biological targets, thereby guiding the rational design of more potent analogues. fortunejournals.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govdovepress.com For hydroxyevodiamine derivatives, molecular docking studies have been crucial in understanding their mechanism of action. nih.gov

Simulations have been performed to dock evodiamine derivatives into the active site of topoisomerase I (TOP1). nih.gov These studies help to visualize the binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the enzyme's binding pocket. nih.govnih.gov The results of these simulations can explain why certain structural modifications enhance or diminish biological activity and provide a structural basis for designing more effective inhibitors. nih.gov

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. mdpi.com Following molecular docking, MD simulations can be performed on the ligand-receptor complex to assess its stability and dynamic behavior. nih.govrsc.org

In the study of hydroxyevodiamine derivatives, MD simulations have been used to confirm the stability of the binding predicted by docking studies. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of the complex, researchers can verify that the ligand remains stably bound within the active site of the target protein, such as TOP1, reinforcing the proposed mechanism of inhibition. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sbq.org.brnih.gov By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, a QSAR model can be built to predict the activity of new, yet-to-be-synthesized analogues. nih.govniscpr.res.in

While specific QSAR models focused exclusively on hydroxyevodiamine derivatives are not extensively detailed in the surveyed literature, the QSAR methodology is a standard and powerful approach in drug discovery. sbq.org.br Such models are used to generate libraries of virtual compounds and prioritize those with the highest predicted activity for synthesis and biological testing, thereby streamlining the drug development process. niscpr.res.in

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of pharmaceuticals. numberanalytics.comntu.edu.sg Chiral compounds can exist as different stereoisomers (enantiomers or diastereomers), and biological systems, being chiral themselves, often interact differently with each isomer. numberanalytics.comnih.gov One enantiomer may exhibit potent therapeutic effects, while the other may be less active or even contribute to adverse effects. uj.edu.pl

Evodiamine is a chiral molecule, and therefore, its derivatives, including hydroxyevodiamine, also possess specific stereochemistry. The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development to maximize efficacy and safety. nih.gov While the direct comparison of biological activity between different stereoisomers of hydroxyevodiamine is not extensively detailed in the available research, the importance of chirality is well-established in natural product chemistry. nih.govmdpi.com

Analytical and Bioanalytical Methodologies for Research Purposes

Advanced Extraction and Purification Techniques for Research Samples

The initial step in studying hydroxyevodiamine often involves its extraction from natural sources, most notably the fruit of Evodia rutaecarpa. A common approach involves an acid-base treatment coupled with solvent extraction to enrich the total alkaloids from the crude plant material. biocrick.com This is typically followed by various chromatographic methods to isolate and purify the compound.

For the purification of hydroxyevodiamine and its derivatives from synthesis reaction mixtures or biological samples, several techniques are employed: